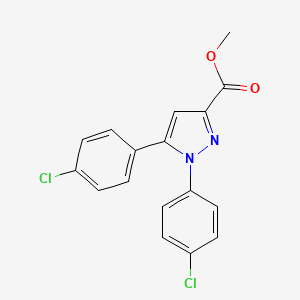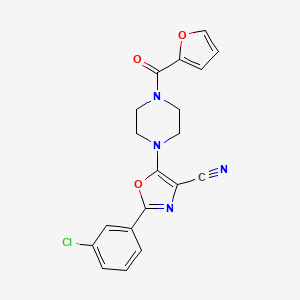
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is C10H13NO . The InChI code is 1S/C10H13NO/c1-7-5-6-8-9 (11-7)3-2-4-10 (8)12/h2-4,7,11-12H,5-6H2,1H3 .Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of cell death.Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has a molecular weight of 163.22 . It is a powder with a melting point of 118-120°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol serves as a novel ligand in the synthesis of divalent transition metal complexes. These complexes have been synthesized and investigated for their physicochemical properties, thermal stability, and antimicrobial activities against a variety of bacterial strains and fungi, showcasing the compound's relevance in materials science and antimicrobial research (Patel & Patel, 2017).
Therapeutic Potential
Tetrahydroisoquinolines, including 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol derivatives, are recognized as privileged scaffolds in drug discovery. They have been explored for their therapeutic potential in treating diseases such as cancer and malaria, and in addressing central nervous system disorders, cardiovascular diseases, and metabolic disorders. Their role in anticancer drug discovery, highlighted by the FDA approval of certain derivatives, underlines their importance in pharmaceutical research (Singh & Shah, 2017).
Antioxidant Activities
The antioxidant properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol derivatives have been evaluated, demonstrating enhanced activities compared to other tetrahydroquinolines. This suggests potential applications in the development of new antioxidant agents for protecting materials and biological systems against oxidative stress (Nishiyama et al., 2003).
Catalysis and Synthetic Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol and its derivatives have found applications in catalytic processes, including asymmetric transfer hydrogenation of quinolines in water. This showcases their utility in the synthesis of optically pure compounds, which are essential in the pharmaceutical industry (Wang et al., 2009).
Antimicrobial and Antifungal Activities
Certain derivatives of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol have been identified with significant biological activity against bacteria and fungi. This includes novel natural products isolated from cultures showing high antimicrobial potential, which could lead to the development of new antibiotic compounds (Asolkar et al., 2004).
Neuroprotective Properties
Research has indicated that 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its hydroxylated derivatives possess neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's disease. These studies highlight the compound's ability to modulate neurotoxicity and suggest a role in developing treatments for neurological conditions (Okuda et al., 2003).
Safety And Hazards
The safety information for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol includes hazard statements H302, H315, H319, H335, H412 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,12H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOBLZUGGGTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

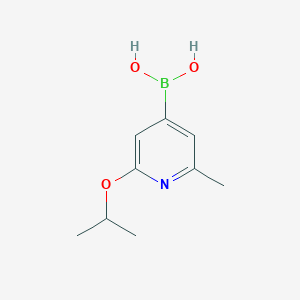

![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)
![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B2804533.png)
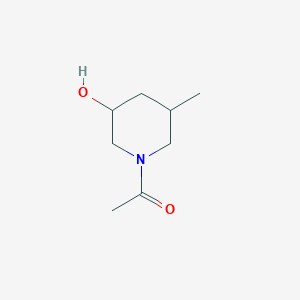
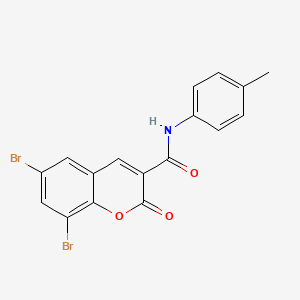
![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2804544.png)
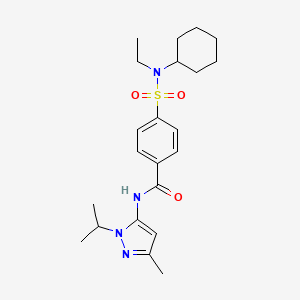

![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)
